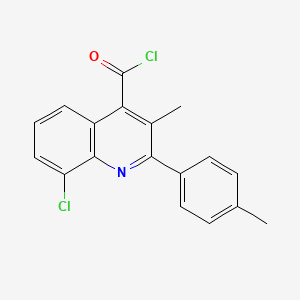

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Übersicht

Beschreibung

“8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results. The molecular weight is 330.21 , but other properties like density, melting point, boiling point, etc., are not provided.Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

Research has demonstrated the synthesis of copolymers using derivatives similar to "8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride", exploring their thermal properties and antimicrobial activities. For instance, copolymers prepared from 4-chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate showed significant antimicrobial activity against bacteria, fungi, and yeast, suggesting potential for biocidal applications (Patel, Patel, Ray, & Patel, 2005).

Catalytic Activity and Ligand Behavior

The role of quinoline derivatives in ligand substitution reactions of platinum(II) complexes has been studied, with findings indicating that the introduction of the quinoline moiety affects the electron-richness of the metal center, influencing nucleophile approach and substitution reactions (Kinunda & Jaganyi, 2014).

Synthesis of Metal Complexes

Quinoline derivatives have been used to synthesize various metal complexes, exhibiting different coordination behaviors and suggesting a wide range of applications in catalysis and material science. For example, the synthesis of transition metal complexes with 8-methyl-11-oxo-Indeno(1, 2-b) quinoxaline demonstrates the versatility of quinoline derivatives in forming complexes with potential application in catalysis and material science (Al-Jibouri & Munim, 2014).

Novel Quinoline Derivatives with Biological Activity

Research into the synthesis of novel quinoline derivatives has shown significant biological activity, including antimicrobial and antifungal properties. These findings underscore the potential of quinoline derivatives in developing new therapeutic agents (Kategaonkar et al., 2010).

Wirkmechanismus

Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .

In terms of their biochemical activity, quinolines have been found to have a wide range of biological activities, including antifungal, antibacterial, antimalarial, and anti-inflammatory effects . The exact mechanism of action can vary depending on the specific quinoline compound and its molecular structure.

The pharmacokinetics of quinoline compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on their specific chemical structure. Factors that can influence the pharmacokinetics include the compound’s lipophilicity, its ability to cross cell membranes, and its susceptibility to metabolic enzymes .

The action environment, or the conditions under which the compound exerts its effects, can also influence its efficacy and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Additionally, this compound has been shown to inhibit certain proteases, such as serine proteases, by forming covalent bonds with the active site residues. This inhibition can alter the proteolytic activity of these enzymes, affecting various cellular processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses .

In non-cancerous cells, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in cellular energy production and metabolic flux . These effects highlight the compound’s potential as a tool for studying cellular metabolism and signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of enzyme active sites, leading to enzyme inhibition or activation. For instance, the compound can form covalent bonds with serine residues in the active sites of serine proteases, resulting in enzyme inhibition .

Another mechanism involves the binding of this compound to DNA, leading to changes in gene expression. This binding can interfere with transcription factors and other DNA-binding proteins, altering the transcriptional activity of specific genes . These molecular interactions contribute to the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of degradation products . Long-term exposure to this compound in cell culture studies has shown that its effects on cellular function can persist, with some cells exhibiting altered metabolic and signaling pathways even after the compound is removed .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the formation of reactive intermediates and oxidative stress . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins, such as albumin, can influence the compound’s distribution by binding to it and affecting its bioavailability . These interactions play a crucial role in determining the localization and accumulation of this compound within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its biochemical effects . Post-translational modifications, such as phosphorylation, can also affect the compound’s targeting to specific subcellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Eigenschaften

IUPAC Name |

8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-10-6-8-12(9-7-10)16-11(2)15(18(20)22)13-4-3-5-14(19)17(13)21-16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXUBVAKFPHICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801169772 | |

| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160257-00-0 | |

| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)

![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)

![3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B1452686.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B1452690.png)